Product packaging for Benzene, (1-bromo-2-propenyl)-(Cat. No.:CAS No. 70032-14-3)

Benzene, (1-bromo-2-propenyl)-

Cat. No.: B3193269
CAS No.: 70032-14-3
M. Wt: 197.07 g/mol
InChI Key: FXLJHFCTYDFUER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of Benzylic and Allylic Halides as Reactive Intermediates

Benzylic and allylic halides represent a special class of organic halides whose reactivity is significantly enhanced compared to simple alkyl halides. This heightened reactivity stems from the ability of the adjacent π-system—either a benzene (B151609) ring (benzylic) or a carbon-carbon double bond (allylic)—to stabilize reaction intermediates. ucalgary.calibretexts.org

When a halide leaves from a benzylic or allylic position, it can form a carbocation intermediate. This carbocation is not localized on a single carbon atom; instead, the positive charge is delocalized through resonance. chemistrysteps.com In a benzylic carbocation, the charge is spread across the benzylic carbon and the ortho and para positions of the aromatic ring. ucalgary.calibretexts.org This delocalization stabilizes the intermediate, lowering the activation energy for its formation. Consequently, reactions that proceed through a carbocation intermediate, such as unimolecular nucleophilic substitution (SN1) and unimolecular elimination (E1), are greatly accelerated for benzylic and allylic halides. chemistrysteps.comucalgary.ca Even a primary benzylic carbocation is comparable in stability to a secondary alkyl carbocation, and a secondary benzylic carbocation is even more stable than a tertiary alkyl carbocation. libretexts.org

Similarly, the π-system can stabilize benzylic and allylic radicals, facilitating reactions that involve radical intermediates. The stability of these intermediates makes the C-H bonds at benzylic and allylic positions weaker and more susceptible to abstraction.

This inherent stability of the intermediates means that benzylic and allylic halides are highly reactive substrates for a variety of transformations. Primary benzylic halides are excellent substrates for bimolecular nucleophilic substitution (SN2) reactions, while secondary and tertiary benzylic halides readily undergo SN1 reactions. ucalgary.ca This predictable and enhanced reactivity makes them crucial synthons in organic chemistry for the construction of complex carbon skeletons. acs.org

Historical Development of Synthetic Strategies for Aryl-Substituted Allylic Systems

The synthesis of molecules containing an aryl-substituted allylic framework has evolved significantly over the decades, driven by the utility of these structures in natural product synthesis and medicinal chemistry.

Early strategies often relied on classical organometallic chemistry. The Grignard reaction, for instance, provided a foundational method for forming carbon-carbon bonds by reacting an aryl Grignard reagent with an appropriate allyl halide. However, these reactions often required stringent anhydrous conditions and could be limited in scope and functional group tolerance. Another classical approach, the Friedel-Crafts alkylation, could be used to attach an allyl group to an aromatic ring, but this method was often plagued by issues of polysubstitution and carbocation rearrangements.

A paradigm shift in the synthesis of these systems occurred with the advent of transition-metal catalysis. In 1965, Jiro Tsuji reported a palladium-catalyzed reaction that could form a carbon-carbon bond at an allylic position. wikipedia.org This work laid the groundwork for what would become one of the most powerful methods in modern organic synthesis. In 1973, Barry Trost significantly expanded the utility of this chemistry by introducing phosphine (B1218219) ligands. wikipedia.orgresearchgate.net This modification, now famously known as the Tsuji-Trost reaction or Trost asymmetric allylic alkylation (AAA), stabilizes the key π-allylpalladium intermediate and allows for high degrees of control over regioselectivity and stereoselectivity under mild conditions. wikipedia.orgresearchgate.net

The development of the Tsuji-Trost reaction and other palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) revolutionized the synthesis of aryl-substituted allylic systems. organic-chemistry.orgacs.org These methods offer broad substrate scope and exceptional functional group tolerance, allowing for the precise and efficient construction of complex molecules. uwindsor.ca Research has continued to refine these strategies, exploring different metals, developing novel chiral ligands for asymmetric synthesis, and expanding the range of suitable nucleophiles and electrophiles. researchgate.netacs.org More recent developments include photoredox/nickel dual catalysis and catalyst-free coupling reactions, further broadening the toolkit for synthesizing these valuable motifs. organic-chemistry.org

Structural Elucidation and Reactivity Profile of Benzene, (1-bromo-2-propenyl)- within the Scope of Substituted Propene Derivatives

The compound Benzene, (1-bromo-2-propenyl)-, or (1-bromoprop-2-en-1-yl)benzene, possesses a unique structure that dictates its chemical behavior. It is a secondary halide, and the carbon bearing the bromine atom is simultaneously benzylic and allylic, leading to a particularly high reactivity.

Structural Elucidation

The structure of (1-bromoprop-2-en-1-yl)benzene can be unequivocally confirmed using modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

¹H NMR: The proton spectrum would be expected to show distinct signals for the aromatic protons on the benzene ring, typically in the range of 7.2-7.5 ppm. The vinylic protons of the double bond would appear further upfield, and the methine proton attached to the same carbon as the bromine (the benzylic/allylic proton) would show a characteristic chemical shift, likely coupled to the adjacent vinylic protons.

¹³C NMR: The carbon spectrum would reveal the expected number of signals for the aromatic carbons, the two vinylic carbons, and the key signal for the benzylic carbon bearing the bromine atom. rsc.org

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, with a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity) due to the presence of a single bromine atom. nih.gov

Below is a table summarizing the key identification and property data for the compound.

PropertyValue
IUPAC Name (1-Bromoprop-2-en-1-yl)benzene
Molecular Formula C₉H₉Br
Molecular Weight 197.07 g/mol nih.gov
CAS Number 22927-23-1
Canonical SMILES C=CC(C1=CC=CC=C1)Br

Reactivity Profile

The reactivity of (1-bromoprop-2-en-1-yl)benzene is dominated by the lability of the carbon-bromine bond, which is greatly enhanced by the adjacent phenyl and vinyl groups.

Nucleophilic Substitution: As a secondary benzylic and allylic halide, it is highly susceptible to nucleophilic substitution. It reacts readily via an SN1 mechanism due to the formation of a highly resonance-stabilized secondary benzylic carbocation. ucalgary.caucalgary.ca It can also undergo SN2 reactions, although the secondary nature of the carbon may cause some steric hindrance compared to a primary analogue.

Coupling Reactions: It is an excellent electrophile for various cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, enabling the formation of new carbon-carbon bonds at the benzylic position.

Elimination Reactions: Under strongly basic conditions, it can undergo elimination reactions to form conjugated diene systems.

The reactivity of (1-bromoprop-2-en-1-yl)benzene is best understood by comparing it to its structural isomers within the family of substituted propene derivatives.

Compound TypeExampleReactivity toward Nucleophilic SubstitutionRationale
Benzylic/Allylic Halide (1-Bromoprop-2-en-1-yl)benzeneVery HighThe C-Br bond is at a secondary benzylic and allylic position, leading to a highly resonance-stabilized carbocation intermediate. libretexts.org
Aryl Halide 1-Bromo-4-(2-propenyl)benzeneVery Low (requires catalyst)The C-Br bond is part of the aromatic sp² system, making it very strong and resistant to cleavage without a transition metal catalyst.
Vinylic Halide [(Z)-1-Bromoprop-1-en-2-yl]benzeneVery LowThe C-Br bond is to an sp² hybridized carbon of the double bond, making it strong and inaccessible to backside attack for SN2 reactions. Cation formation is unfavorable. libretexts.org
Allylic (non-benzylic) Halide 3-Bromoprop-1-ene (Allyl bromide)HighThe C-Br bond is at an allylic position, allowing for resonance stabilization of the carbocation intermediate, though less stable than a benzylic cation.

This comparison highlights the unique and potent reactivity of (1-bromoprop-2-en-1-yl)benzene, which is directly attributable to the synergistic stabilizing effects of both the phenyl ring and the adjacent double bond, making it a powerful and versatile synthon in modern organic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9B B3193269 Benzene, (1-bromo-2-propenyl)- CAS No. 70032-14-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70032-14-3

Molecular Formula

C9H9B

Molecular Weight

197.07 g/mol

IUPAC Name

1-bromoprop-2-enylbenzene

InChI

InChI=1S/C9H9Br/c1-2-9(10)8-6-4-3-5-7-8/h2-7,9H,1H2

InChI Key

FXLJHFCTYDFUER-UHFFFAOYSA-N

SMILES

C=CC(C1=CC=CC=C1)Br

Canonical SMILES

C=CC(C1=CC=CC=C1)Br

Origin of Product

United States

Advanced Synthetic Methodologies for Benzene, 1 Bromo 2 Propenyl

Regioselective and Stereoselective Bromination Approaches

Achieving the desired isomer of Benzene (B151609), (1-bromo-2-propenyl)- necessitates precise control over the bromination process. Key strategies include allylic bromination and direct halogenation of phenylpropene derivatives.

Allylic Bromination using N-Bromosuccinimide (NBS) and Radical Initiators

Allylic bromination is a powerful technique for introducing a bromine atom at the carbon adjacent to a double bond. masterorganicchemistry.comchadsprep.com For the synthesis of Benzene, (1-bromo-2-propenyl)-, this method is applied to a suitable phenylpropene precursor.

The reaction is typically carried out using N-Bromosuccinimide (NBS) as the brominating agent. masterorganicchemistry.comchadsprep.com NBS is favored over molecular bromine (Br₂) because it maintains a low concentration of bromine and hydrogen bromide in the reaction mixture, which helps to suppress competing electrophilic addition reactions across the double bond. masterorganicchemistry.comchadsprep.comchemistrysteps.com The reaction is initiated by radical initiators such as benzoyl peroxide or by photochemical means (light). masterorganicchemistry.comchadsprep.comresearchgate.net

The mechanism proceeds via a free-radical chain reaction. chemistrysteps.comyoutube.com The initiator promotes the formation of a bromine radical, which then abstracts a hydrogen atom from the allylic position of the phenylpropene, creating a resonance-stabilized allylic radical. masterorganicchemistry.comchemistrysteps.comyoutube.com This radical then reacts with a molecule of Br₂ (generated in situ from the reaction of NBS with HBr) to form the desired Benzene, (1-bromo-2-propenyl)- and a new bromine radical, which continues the chain. chadsprep.comchemistrysteps.com The stability of the allylic radical is a key driving force for the selectivity of this reaction. masterorganicchemistry.comchemistrysteps.com

It is important to note that the intermediate allylic radical can have two resonance structures, which can potentially lead to the formation of two different constitutional isomers. youtube.com The distribution of these products depends on the relative stability of the contributing resonance structures and the reaction conditions.

Direct Halogenation of Phenylpropene Derivatives with Controlled Selectivity

Direct halogenation of phenylpropene derivatives with molecular bromine can also be employed, although careful control of reaction conditions is crucial to achieve the desired regioselectivity. smolecule.com The reaction of cis- or trans-1-phenylpropene with bromine has been reported. researchgate.net Without precise control, electrophilic addition of bromine across the double bond is a significant side reaction. masterorganicchemistry.com

To favor the desired substitution, factors such as the solvent, temperature, and the presence of catalysts or radical inhibitors are manipulated. For instance, carrying out the reaction at low temperatures can sometimes minimize side reactions.

Functional Group Interconversion Strategies

Another major pathway to Benzene, (1-bromo-2-propenyl)- involves the transformation of other functional groups on a pre-existing carbon skeleton.

Conversion from Corresponding Alcohols: Dehydration-Bromination Sequences

This strategy involves starting with a corresponding phenylpropenyl alcohol. The synthesis can proceed through a dehydration-bromination sequence. For example, a propanol (B110389) derivative can be dehydrated to form the corresponding alkene, which is then brominated. prepchem.com A common method for the dehydration of alcohols is treatment with an acid catalyst such as p-toluenesulfonic acid in a suitable solvent like toluene. prepchem.com

Alternatively, direct conversion of the alcohol to the bromide is possible. Reagents like phosphorus tribromide (PBr₃) can be used to directly replace the hydroxyl group with a bromine atom. smolecule.com Maintaining controlled reaction temperatures, for instance below 55°C, can be critical to prevent side reactions like debromination or over-bromination. smolecule.com

Preparation via Grignard Reagent Methodologies and Allyl Halide Intermediates

Grignard reagents offer a versatile method for forming carbon-carbon bonds. sciencemadness.orgmnstate.edu The synthesis of Benzene, (1-bromo-2-propenyl)- can be envisioned through the reaction of a suitable Grignard reagent with an appropriate electrophile. One common approach involves the reaction of a phenylmagnesium halide with an allyl halide. sciencemadness.org

For instance, the reaction could involve preparing a Grignard reagent from an aryl bromide and then reacting it with an allyl bromide. sciencemadness.org The reaction conditions, such as the choice of solvent (e.g., anhydrous ether or tetrahydrofuran) and temperature, are critical for the success of the Grignard reaction. mnstate.edugoogle.com It's important to work under anhydrous conditions as Grignard reagents are highly reactive towards water. mnstate.edu

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yield and Purity

Optimizing reaction parameters is crucial for maximizing the yield and purity of the final product while minimizing waste and side reactions.

Key parameters that are often optimized include:

Temperature: Reaction temperatures can significantly influence reaction rates and selectivity. For instance, in bromination reactions, lower temperatures are often used to control the reaction and prevent unwanted side reactions. In Grignard reactions, the temperature needs to be controlled to manage the exothermic nature of the reaction. google.com

Solvent: The choice of solvent can affect the solubility of reagents, reaction rates, and the stability of intermediates. Polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are commonly used in various synthetic steps. google.com

Catalyst: In many synthetic routes, catalysts play a vital role. For example, in some Grignard coupling reactions, nickel catalysts can be used to accelerate the reaction and improve yields. google.com For brominations, the choice and concentration of the radical initiator are critical. researchgate.net

Reagent Stoichiometry: The molar ratio of reactants is carefully controlled to ensure complete conversion of the limiting reagent and to minimize side reactions.

Table 1: Summary of Synthetic Parameters for Benzene, (1-bromo-2-propenyl)- and Related Compounds

Synthetic MethodReagentsCatalyst/InitiatorSolventTemperature (°C)Typical Yield (%)Reference
Allylic BrominationPhenylpropene, NBSBenzoyl Peroxide/LightCarbon TetrachlorideAmbient/RefluxVaries masterorganicchemistry.comresearchgate.net
Direct BrominationPhenylpropene, Br₂-DichloromethaneLow Temperature70-85
Dehydration-BrominationPhenylpropenyl Alcohol, PBr₃-Anhydrous Benzene< 55~89 (purity) smolecule.com
Grignard ReactionBenzyl (B1604629) Halide, Allylmagnesium HalideNickel complexes (optional)THF/Toluene0-8080-82 google.com
Wittig ReactionEthyltriphenylphosphonium bromide, 4-bromobenzaldehyde-Tetrahydrofuran0-50~87

Elucidation of Reactivity Patterns and Mechanistic Pathways of Benzene, 1 Bromo 2 Propenyl

Nucleophilic Substitution Reactions

The allylic nature of the carbon-bromine bond in cinnamyl bromide makes it susceptible to nucleophilic attack. These reactions can proceed through several distinct mechanistic pathways, namely SN1, SN2, and SN2'. The competition between these pathways is influenced by a variety of factors, including the solvent, the nucleophile, and the stereochemistry of the substrate.

Investigation of SN1, SN2, and SN2' Pathways

Nucleophilic substitution reactions involve the replacement of a leaving group, in this case, bromide, by a nucleophile. chemicalnote.com The specific mechanism depends on the timing of bond-breaking and bond-forming steps. masterorganicchemistry.com

SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism that proceeds through a carbocation intermediate. youtube.comembibe.com The rate-determining step is the unimolecular dissociation of the alkyl halide to form a carbocation. chemicalnote.com This pathway is favored by polar protic solvents, which can stabilize both the carbocation intermediate and the departing leaving group. chemistrysteps.comyoutube.com For cinnamyl bromide, the formation of a resonance-stabilized allylic carbocation makes the SN1 pathway a plausible route.

SN2 (Substitution Nucleophilic Bimolecular): This is a one-step, concerted mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs. chemicalnote.commasterorganicchemistry.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. youtube.com SN2 reactions are characterized by an inversion of stereochemistry at the reaction center and are favored by polar aprotic solvents. embibe.comlibretexts.org

SN2' (Substitution Nucleophilic Bimolecular with Allylic Rearrangement): This is a variation of the SN2 reaction that is unique to allylic systems. In this pathway, the nucleophile attacks the γ-carbon (the carbon at the end of the double bond) instead of the α-carbon (the carbon directly attached to the leaving group). This attack occurs concurrently with the departure of the leaving group and a shift of the double bond.

The competition between these pathways is a key aspect of the reactivity of cinnamyl bromide. The choice of reaction conditions can be used to favor one pathway over the others, allowing for the selective synthesis of different products.

Stereochemical Control and Regioselectivity in Allylic Rearrangements

The stereochemistry of nucleophilic substitution reactions is a critical consideration. In an SN2 reaction, the nucleophile attacks from the side opposite to the leaving group, resulting in an inversion of configuration at a chiral center. libretexts.org In contrast, SN1 reactions proceed through a planar carbocation intermediate, which can be attacked from either face, leading to a mixture of retention and inversion products, often resulting in racemization. libretexts.orgmasterorganicchemistry.com

Regioselectivity becomes important in the context of the SN2' reaction. The attack of the nucleophile can occur at either the α-carbon (direct substitution) or the γ-carbon (allylic rearrangement). The ratio of these two products is influenced by steric hindrance at the α-carbon, the nature of the nucleophile, and the solvent. Bulky nucleophiles or substrates with significant steric hindrance around the α-carbon tend to favor the SN2' pathway.

Influence of Solvent Polarity and Nucleophile Structure on Reaction Outcomes

The solvent plays a crucial role in determining the outcome of nucleophilic substitution reactions. chemistrysteps.com Polar protic solvents, such as water and alcohols, are capable of hydrogen bonding and are effective at solvating both cations and anions. youtube.com This property stabilizes the carbocation intermediate in SN1 reactions, thus favoring this pathway. chemistrysteps.com

Polar aprotic solvents, such as acetone (B3395972) or dimethylformamide, possess dipoles but lack acidic protons. libretexts.org They are good at solvating cations but not anions. This leaves the nucleophile less solvated and therefore more reactive, which favors the bimolecular SN2 pathway. libretexts.orglibretexts.org

The structure of the nucleophile also has a significant impact. Strong, unhindered nucleophiles favor the SN2 pathway. youtube.com Weaker or bulkier nucleophiles may favor the SN1 pathway, as they are less likely to participate in the crowded transition state of an SN2 reaction. nih.gov Ambident nucleophiles, which have more than one potential site of attack, can lead to a mixture of products. embibe.com

Table 1: Effect of Solvent on Nucleophilic Substitution Pathways
Solvent TypeCharacteristicsFavored PathwayReasoning
Polar ProticCapable of hydrogen bonding (e.g., water, ethanol)SN1Stabilizes the carbocation intermediate and the leaving group. chemistrysteps.comyoutube.com
Polar AproticNot capable of hydrogen bonding (e.g., acetone, DMSO)SN2Enhances the reactivity of the nucleophile by not solvating it as strongly. libretexts.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Cinnamyl bromide is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in organic synthesis. researchgate.net The general mechanism for these reactions involves a catalytic cycle consisting of oxidative addition, transmetalation, and reductive elimination. nih.gov

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Heck, Suzuki-Miyaura, Sonogashira, Stille Coupling)

Several named reactions fall under the umbrella of palladium-catalyzed cross-coupling, each utilizing a different organometallic reagent.

Heck Reaction: This reaction couples an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. wikipedia.orgorganic-chemistry.org The Heck reaction is a versatile method for the synthesis of substituted alkenes. wikipedia.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide. libretexts.orgyonedalabs.com It is known for its mild reaction conditions and the low toxicity of the boron reagents. youtube.comtcichemicals.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing both palladium and copper catalysts. wikipedia.orgorganic-chemistry.org It is a reliable method for the synthesis of enynes and arylalkynes. libretexts.org

Stille Coupling: This reaction couples an organotin compound (organostannane) with an organic halide. organic-chemistry.orgwikipedia.org While effective, the toxicity of the tin reagents is a significant drawback. wikipedia.orgyoutube.com

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions
ReactionOrganometallic ReagentBond Formed
HeckAlkeneAryl-Alkene wikipedia.org
Suzuki-MiyauraOrganoboronAryl-Aryl, Aryl-Vinyl libretexts.org
SonogashiraTerminal AlkyneAryl-Alkyne, Vinyl-Alkyne wikipedia.org
StilleOrganotinAryl-Aryl, Aryl-Vinyl, etc. organic-chemistry.org
Ligand Design and Catalyst Optimization for Selective Transformations

The choice of ligand in palladium-catalyzed reactions is crucial for controlling the reactivity and selectivity of the catalyst. liv.ac.uk Ligands can influence the electronic and steric properties of the palladium center, which in turn affects the rates of the individual steps in the catalytic cycle.

Electron-donating ligands can increase the rate of oxidative addition, while bulky ligands can promote reductive elimination. liv.ac.uk In the context of allylic alkylation reactions, the ligand can influence the regioselectivity of the nucleophilic attack on the π-allyl palladium intermediate. gu.se Chiral ligands can be used to achieve enantioselective transformations, which is of great importance in the synthesis of pharmaceuticals and other biologically active molecules. acs.org

For instance, in palladium-catalyzed allylic alkylation, the use of electron-donating phosphine (B1218219) ligands can enhance reaction rates compared to less electron-donating ligands. liv.ac.uk The design and optimization of ligands is an active area of research aimed at developing more efficient and selective catalytic systems for a wide range of transformations.

Mechanistic Interrogations of Catalytic Cycles

The catalytic cycles involving cinnamyl bromide often proceed through intermediates that dictate the regiochemical and stereochemical outcome of the reaction. Detailed mechanistic studies, including kinetic analysis and the isolation or spectroscopic observation of intermediates, are essential to unravel these pathways. For instance, in many transition metal-catalyzed reactions, the initial step involves the coordination of the catalyst to the alkene moiety, followed by oxidative addition. The nature of the ligands on the metal center and the reaction conditions can significantly influence the stability and subsequent reactivity of these intermediates.

Nickel-Catalyzed Reactions, Including Reductive Cross-Coupling

Nickel-catalyzed reactions have emerged as powerful tools for carbon-carbon bond formation. In the context of cinnamyl bromide, nickel catalysis facilitates reductive cross-coupling reactions with various electrophiles. These reactions typically employ a stoichiometric reductant, such as manganese or zinc, to regenerate the active nickel catalyst.

The mechanism of nickel-catalyzed reductive cross-coupling is believed to involve the formation of a low-valent nickel species which then undergoes oxidative addition with the alkyl or aryl halide. The resulting organonickel intermediate can then react with a second electrophile. Mechanistic investigations suggest that these reactions can proceed through radical pathways, involving the formation of alkyl radicals that are subsequently trapped by the nickel catalyst. The choice of ligand is critical in controlling the reactivity and selectivity of these transformations.

A notable application is the asymmetric reductive cross-coupling between vinyl bromides and benzyl (B1604629) chlorides, which provides access to enantioenriched products bearing aryl-substituted tertiary allylic stereogenic centers. These reactions are tolerant of a variety of functional groups and proceed under mild conditions.

Copper-Catalyzed Asymmetric Allylic Substitutions

Copper-catalyzed asymmetric allylic substitution (AAS) reactions are a cornerstone of modern synthetic chemistry for the formation of chiral carbon-carbon and carbon-heteroatom bonds. These reactions, when applied to substrates like cinnamyl bromide, often exhibit high regioselectivity, favoring the γ-substituted product. The mechanism is generally proposed to involve the coordination of the Cu(I) catalyst to the alkene, followed by an oxidative addition at the γ-position, leading to a Cu(III)-allyl intermediate. Subsequent reductive elimination yields the final product and regenerates the Cu(I) catalyst.

The enantioselectivity of these reactions is controlled by the use of chiral ligands. A variety of ligand classes have been successfully employed, including phosphoramidites, N-heterocyclic carbenes (NHCs), and ferrocenyl thiolates, with the optimal choice often depending on the nature of the nucleophile. "Hard" carbon nucleophiles such as Grignard reagents and diorganozinc reagents are commonly used in these transformations.

For instance, highly regio- and enantioselective copper-catalyzed allylic alkylation of ortho-substituted cinnamyl bromides with Grignard reagents has been achieved using a catalytic system comprising CuBr·SMe2 and TaniaPhos as the chiral ligand.

Radical Chemistry and Cyclization Reactions

Cinnamyl bromide is also a versatile substrate for radical-mediated transformations, including addition and cyclization reactions. These reactions proceed through radical intermediates, offering complementary reactivity to the ionic pathways discussed previously.

Intra- and Intermolecular Radical Addition Processes

Radical addition reactions involving cinnamyl bromide can be initiated by various methods, including the use of radical initiators like AIBN or by photoredox catalysis. In intermolecular processes, a radical species adds to the double bond of cinnamyl bromide. The regioselectivity of this addition is governed by the stability of the resulting radical intermediate. For instance, the addition of a bromine radical to an alkene typically proceeds to form the more stable carbon radical.

Intramolecular radical additions, or radical cyclizations, are powerful methods for the construction of cyclic structures. These reactions involve the generation of a radical within a molecule containing an alkene, which then undergoes an intramolecular cyclization. The success of these reactions depends on the relative rates of cyclization versus competing intermolecular reactions. 5- and 6-membered rings are the most common products of radical cyclizations.

Generation and Fate of Benzylic-Allylic Radical Intermediates

The benzylic-allylic position of cinnamyl bromide is particularly susceptible to radical formation due to the resonance stabilization of the resulting radical. This radical can be generated by the homolytic cleavage of the carbon-bromine bond or by hydrogen abstraction from the allylic position of a related precursor. The use of N-bromosuccinimide (NBS) in the presence of a radical initiator is a common method for achieving selective allylic bromination via a radical mechanism.

Once formed, the benzylic-allylic radical is a key intermediate that can participate in a variety of subsequent reactions. It can be trapped by a radical scavenger, undergo further propagation steps in a chain reaction, or participate in cyclization processes. The resonance stabilization of this radical, with delocalization over the benzene (B151609) ring and the adjacent double bond, plays a crucial role in directing its reactivity and the regiochemical outcome of subsequent bond-forming events. If the resonance structures of the radical intermediate are not equivalent, a mixture of regioisomeric products can be formed.

Electrophilic Additions to the Alkene Moiety

The double bond in cinnamyl bromide is a region of high electron density, making it susceptible to attack by electrophiles. Electrophilic addition reactions involve the addition of an electrophile across the double bond.

A common example is the addition of hydrogen halides, such as hydrogen bromide (HBr). In the absence of radical initiators, this reaction proceeds via an ionic mechanism. The electrophilic H+ adds to the double bond to form the more stable carbocation intermediate. For cinnamyl bromide, this would be the benzylic carbocation, which is stabilized by resonance with the benzene ring. The subsequent attack of the bromide nucleophile on the carbocation yields the addition product. According to Markovnikov's rule, the hydrogen atom adds to the carbon atom that already has the greater number of hydrogen atoms.

The addition of halogens, such as bromine (Br2), also proceeds through an electrophilic addition mechanism. The bromine molecule becomes polarized as it approaches the electron-rich double bond, and one bromine atom acts as an electrophile. This can lead to the formation of a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion.

Regioselectivity and Stereoselectivity of Addition Reactions

Addition reactions to the propenyl group of Benzene, (1-bromo-2-propenyl)- (also known as cinnamyl bromide) are governed by the electronic properties of the alkene and the nature of the attacking reagent. The phenyl group and the bromine atom exert significant influence on the regioselectivity and stereoselectivity of these reactions.

Regioselectivity: In electrophilic addition reactions, the regioselectivity is often dictated by the stability of the carbocation intermediate formed. For instance, in the addition of a hydrogen halide (HX), the proton will add to the carbon atom of the double bond that results in the formation of the more stable carbocation. In the case of (1-bromo-2-propenyl)benzene, the initial protonation can occur at either C2 or C3 of the propenyl chain.

Protonation at C3: This leads to a secondary carbocation at C2, which is stabilized by resonance with the adjacent phenyl group (a benzylic carbocation).

Protonation at C2: This would lead to a primary carbocation at C3, which is significantly less stable.

Therefore, the reaction proceeds via the more stable benzylic carbocation, leading to the "Markovnikov" addition product where the nucleophile (X⁻) attaches to the C2 position.

ReagentIntermediate CarbocationMajor Product
H-XSecondary, benzylic carbocationBenzene, (1-bromo-2-X-propyl)-

Stereoselectivity: The stereochemical outcome of addition reactions is determined by the mechanism of the reaction.

Anti-addition: Reactions that proceed through a bridged intermediate, such as the bromination of an alkene, typically result in anti-addition. For example, the addition of Br₂ to the double bond would involve the formation of a cyclic bromonium ion. The subsequent attack by a bromide ion occurs from the face opposite to the bridging bromine, resulting in the formation of a trans-dibromide product.

Syn-addition: Some reactions, such as catalytic hydrogenation or hydroboration-oxidation, proceed via syn-addition, where both new atoms are added to the same face of the double bond.

The presence of the phenyl group can also influence the stereoselectivity by sterically hindering one face of the double bond, potentially leading to a preference for addition from the less hindered face.

Rearrangement Reactions

Sigmatropic Rearrangements (e.g.,libretexts.orglibretexts.orgshifts)

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system. libretexts.orglibretexts.org-Sigmatropic rearrangements, such as the Cope and Claisen rearrangements, are well-studied examples. While the classic Claisen rearrangement involves an allyl phenyl ether, the principles can be extended to understand potential rearrangements in related systems. wikipedia.org

For a molecule like (1-bromo-2-propenyl)benzene, a direct thermal libretexts.orglibretexts.org-sigmatropic rearrangement is not a typical reaction pathway. However, analogous rearrangements can occur in derivatives or under specific catalytic conditions. For instance, the rearrangement of cinnamyl groups has been observed in other molecular contexts, often proceeding through a concerted, cyclic transition state. rsc.org The Woodward-Hoffman rules predict that these six-electron reactions proceed suprafacially. wikipedia.org

The general mechanism for a libretexts.orglibretexts.org-sigmatropic rearrangement involves a six-membered ring transition state, leading to a constitutional isomer. In the context of substituted cinnamyl systems, the electronic nature of the substituents on the phenyl ring can influence the facility of such rearrangements. wikipedia.org

Olefin Isomerization Pathways

The double bond in (1-bromo-2-propenyl)benzene can undergo isomerization to form the thermodynamically more stable internal alkene, (1-bromo-1-propenyl)benzene. This isomerization can be achieved through various catalytic methods.

Base-Mediated Isomerization: Strong bases, such as potassium tert-butoxide, can facilitate the isomerization by deprotonation of the allylic position to form a resonance-stabilized carbanion, followed by reprotonation at the terminal carbon. docksci.com

Transition Metal-Catalyzed Isomerization: Various transition metal complexes, including those of palladium, rhodium, and nickel, are effective catalysts for the isomerization of allylbenzenes. The mechanism often involves the formation of a π-allyl complex, followed by hydride elimination and re-addition to form the more stable internal alkene. uoregon.eduresearchgate.net Studies on the isomerization of allylbenzene (B44316) have shown that the reaction can be highly selective for the formation of the trans-propenylbenzene isomer. researchgate.netresearchgate.net

Catalyst TypeGeneral ConditionsProduct
Strong Base (e.g., KOtBu)Elevated temperaturesBenzene, (1-bromo-1-propenyl)-
Transition Metal (e.g., Pd(II))Mild conditionsBenzene, (1-bromo-1-propenyl)-

Metal-Mediated Allylation and Barbier-Type Reactions

(1-Bromo-2-propenyl)benzene is a valuable substrate for metal-mediated allylation reactions, which are important carbon-carbon bond-forming methods. These reactions typically involve the in-situ formation of an organometallic reagent that then reacts with an electrophile, such as a carbonyl compound.

The Barbier reaction is a one-pot procedure where an alkyl halide, a metal, and a carbonyl compound react together. wikipedia.org The organometallic species is generated in the presence of the electrophile. wikipedia.org Metals such as magnesium, zinc, indium, and samarium are commonly used. wikipedia.orgnrochemistry.com The reaction of (1-bromo-2-propenyl)benzene with a carbonyl compound in the presence of a suitable metal would yield a homoallylic alcohol. A key feature of the Barbier reaction is its tolerance to a wider range of functional groups compared to the Grignard reaction. wikipedia.org

The Grignard reaction , a related process, involves the pre-formation of the organomagnesium halide (Grignard reagent) before the addition of the electrophile. libretexts.org The reaction of (1-bromo-2-propenyl)benzene with magnesium would form cinnamylmagnesium bromide. This Grignard reagent can then react with various electrophiles. It is important to note that allylic Grignard reagents can exist as a mixture of constitutional isomers, which can lead to the formation of different regioisomeric products upon reaction with an electrophile. acs.org For instance, the reaction of cinnamylmagnesium bromide with acetophenone (B1666503) has been shown to yield 2,3-diphenyl-4-penten-2-ol. acs.org

ReactionMetalKey FeatureProduct with R₂C=O
Barbier ReactionMg, Zn, In, SmIn-situ generation of organometallicHomoallylic alcohol
Grignard ReactionMgPre-formation of Grignard reagentHomoallylic alcohol

C-H Activation and Functionalization at Adjacent Positions

The functionalization of (1-bromo-2-propenyl)benzene can be achieved through C-H activation at two main positions: the allylic position of the propenyl chain and the aromatic C-H bonds on the benzene ring.

Allylic C-H Functionalization: The C-H bonds at the allylic position (C1 of the propenyl chain) are activated due to the adjacent double bond and can be selectively functionalized using transition metal catalysis. Palladium-catalyzed allylic C-H functionalization is a powerful method for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net This approach avoids the need for pre-functionalized substrates and offers a more atom-economical route to a variety of substituted allylbenzene derivatives. researchgate.net

Aromatic C-H Functionalization: The C-H bonds on the benzene ring can also be targeted for functionalization. The existing substituents (the bromo and the 1-bromo-2-propenyl groups) will direct the position of electrophilic aromatic substitution. The bromine atom is an ortho-, para-director, while the alkyl group is also an ortho-, para-director. Therefore, electrophilic substitution would be expected to occur at the positions ortho and para to these groups. However, steric hindrance from the propenyl group might favor substitution at the para position relative to the bromine or at the ortho position on the other side of the ring. More advanced C-H activation methods using directing groups can achieve high regioselectivity for the functionalization of specific C-H bonds on the aromatic ring. nih.govresearchgate.net

PositionMethodPotential Transformation
Allylic C-HTransition metal catalysis (e.g., Pd)Alkylation, amination, etc. at the allylic position
Aromatic C-HElectrophilic aromatic substitutionIntroduction of functional groups (e.g., nitro, acyl) on the benzene ring

Strategic Applications of Benzene, 1 Bromo 2 Propenyl As a Synthetic Building Block

Construction of Complex Organic Molecules

The unique structure of brominated propenyl benzenes makes them valuable reagents for assembling intricate molecular architectures with high degrees of control over their three-dimensional arrangement.

A key challenge in organic synthesis is the precise control of stereochemistry. While not always the direct chiral agent, the cinnamyl framework is integral to reactions that generate new stereocenters. An important transformation is the enantioselective bromohydroxylation of cinnamyl alcohols, which are closely related precursors or derivatives. This reaction installs two stereogenic centers on the former double bond, producing optically active bromohydrins with high enantiomeric excess (up to 95% ee). nih.govsemanticscholar.org These chiral bromohydrins are versatile intermediates, serving as building blocks for a variety of highly functionalized, enantiomerically pure molecules. nih.govsemanticscholar.org

The general process involves reacting a cinnamyl alcohol derivative with a bromine source, such as N-Benzoyl-N-phenyl-hydroxylamine (PhCONHBr), and water as the nucleophile in the presence of a chiral catalyst. nih.govsemanticscholar.org

Table 1: Examples of Enantioselective Bromohydroxylation of Cinnamyl Alcohols

Substrate (Cinnamyl Alcohol Derivative) Catalyst System Enantiomeric Excess (ee) Reference
Cinnamyl alcohol (DHQD)₂PHAL, (-)-CSA Up to 95% nih.govsemanticscholar.org
p-Ph substituted cinnamyl alcohol (DHQD)₂PHAL, (-)-CSA 90% semanticscholar.org
2-Me, 4-Br-substituted cinnamyl alcohol (DHQD)₂PHAL, (-)-CSA 95% nih.gov

Data sourced from studies on asymmetric bromohydroxylation. nih.govsemanticscholar.org

The defined geometry of the propenyl chain in isomers like cinnamyl bromide is crucial for synthesizing carbon skeletons with specific regio- and stereochemistry. A notable application is in the synthesis of stereochemically defined cinnamyl cinnamates, some of which are naturally occurring compounds. orgsyn.org In these syntheses, the geometry of the starting material directs the formation of products with specific (E,E)- or (E,Z)- configurations. orgsyn.org

Furthermore, allylic bromides are precursors for regio- and stereoselective coupling reactions. For instance, homoallenylboronates can undergo palladium-catalyzed coupling reactions with allyl bromides to produce skipped dienes with specific stereoselectivity. researchgate.net

Precursor in Natural Product Synthesis (e.g., Diacylglycerols, Lactones)

The structural motifs provided by brominated propenyl benzenes are found within numerous complex natural products, making them valuable starting materials or key intermediates in total synthesis.

A significant example is the use of (Z)-cinnamyl bromide in the synthesis of the tricyclic BCD substructure of the marine alkaloid nakadomarin A. researchgate.net This synthesis employs a novel three-component coupling reaction, demonstrating the utility of cinnamyl bromide in rapidly building molecular complexity relevant to natural products. researchgate.net

While direct applications in diacylglycerol synthesis are not prominently documented, the use of allylic bromides in the synthesis of lactones is established. For example, allyl bromide can be used in the zinc-mediated synthesis of various tetrasubstituted γ-lactones with a high degree of diastereoselectivity (>20:1 dr). researchgate.net This showcases the role of the allyl bromide moiety in constructing the core structures of important classes of natural products. researchgate.net

Development of Novel Materials and Polymers (e.g., Functionalized Polymers, Oligomers)

The reactivity of the carbon-carbon double bond and the carbon-bromine bond allows for the incorporation of brominated propenyl benzenes into polymeric structures, leading to novel materials with tailored properties.

A key application is the use of 2-allylbromobenzene as a polar monomer in coordination-insertion polymerization. Research has shown that phosphine-sulfonate Pd(II) catalysts can effectively copolymerize ethylene (B1197577) with a range of challenging polar allylbenzene (B44316) monomers, including 2-allylbromobenzene (A-Br). google.com This process yields functionalized polyolefins, where the bromo-phenyl group is incorporated as a pendant functionality. This functionality can be used for further post-polymerization modifications. semanticscholar.orgnih.gov Notably, the use of polar allylbenzene monomers can lead to significantly enhanced catalytic activities compared to simpler polar allyl monomers. google.com

Table 2: Copolymerization of Ethylene with 2-Allylbromobenzene

Catalyst Monomer Activity (kg mol⁻¹ h⁻¹) Polymer Properties Reference
Phosphine-sulfonate Pd(II) 2-Allylbromobenzene (A-Br) Significantly enhanced Functionalized copolymer with pendant bromo-phenyl groups google.com

Data derived from studies on coordination–insertion polymerization. google.com

The general tendency of allyl monomers to polymerize slowly can also be exploited to produce low molecular weight polymers or oligomers. mdpi.com Cinnamyl bromide itself is noted as a valuable building block in synthetic chemistry that can undergo polymerization. organic-chemistry.org

Multi-Component Reactions and Cascade Processes Utilizing its Dual Reactivity

Multi-component reactions (MCRs), where three or more reactants combine in a single operation, offer a highly efficient route to complex molecules. nih.gov The dual reactivity of brominated propenyl benzenes makes them excellent candidates for such processes.

As mentioned previously, the synthesis of the core structure of nakadomarin A utilizes a novel three-component coupling reaction involving (Z)-cinnamyl bromide, a thioamide, and an isocyanate. researchgate.net This reaction highlights the ability of the allylic bromide to participate in complex, single-pot transformations to rapidly generate intricate molecular frameworks.

Another powerful example is the three-component coupling of arynes, cinnamyl bromides, and carbon dioxide (CO₂). rsc.org In this reaction, an aryne precursor reacts with a cinnamyl bromide derivative in the presence of CO₂, which becomes incorporated into the final product structure. This method provides a direct route to complex carboxylic acid derivatives. rsc.org These examples underscore the value of cinnamyl bromide in designing efficient cascade and multi-component strategies that leverage its reactive centers to build molecular complexity in a step-economical fashion.

Advanced Spectroscopic and Spectrometric Characterization for Mechanistic and Structural Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the definitive structural assignment of organic molecules in solution. For (E)-(3-bromoprop-1-en-1-yl)benzene, the trans isomer of cinnamyl bromide, detailed ¹H and ¹³C NMR data, along with two-dimensional (2D) NMR techniques, provide a complete picture of its molecular framework.

¹H and ¹³C NMR for Structural Assignment and Stereochemical Elucidation

The ¹H NMR spectrum of (E)-(3-bromoprop-1-en-1-yl)benzene in deuterated chloroform (B151607) (CDCl₃) provides precise information about the chemical environment and connectivity of the protons. The signals corresponding to the aromatic and vinylic protons are found in the downfield region, while the allylic protons are located further upfield.

The stereochemistry of the double bond is confirmed by the coupling constant between the two vinylic protons. A large coupling constant (typically > 12 Hz) is indicative of a trans configuration, which is observed for this compound rsc.org.

Detailed ¹H and ¹³C NMR spectral data are presented in the tables below rsc.org.

Table 1: ¹H NMR Spectral Data of (E)-(3-bromoprop-1-en-1-yl)benzene in CDCl₃

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.30d7.62H, ortho-Aromatic
7.16d7.22H, meta-Aromatic
6.63d15.61H, Vinylic
6.32-6.40m-1H, Vinylic
4.18d8.02H, Allylic (CH₂Br)
2.37s-3H, Methyl (on ring)

Note: The methyl group at 2.37 ppm corresponds to a substituted derivative, specifically (E)-1-(3-bromoprop-1-en-1-yl)-4-methylbenzene, as detailed in the source.

Table 2: ¹³C NMR Spectral Data of (E)-(3-bromoprop-1-en-1-yl)benzene in CDCl₃

Chemical Shift (δ) ppmAssignment
138.3Aromatic (C-CH₃)
134.5Aromatic (ipso-C)
133.0Vinylic (CH)
129.3Aromatic (CH)
126.6Aromatic (CH)
124.1Vinylic (CH)
33.8Allylic (CH₂Br)
21.2Methyl (CH₃)

Note: These data correspond to (E)-1-(3-bromoprop-1-en-1-yl)-4-methylbenzene. For the unsubstituted (E)-(3-bromoprop-1-en-1-yl)benzene, the aromatic region would show signals corresponding to the phenyl group, and the methyl signal at 21.2 ppm would be absent.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Topicity

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the scalar coupling network between protons. Key expected cross-peaks would include:

Correlation between the vinylic protons, confirming their adjacent relationship.

Correlation between the allylic protons and the adjacent vinylic proton.

Correlations between the ortho and meta protons of the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum establishes direct one-bond correlations between protons and their attached carbons. Expected correlations would be:

The vinylic proton signals would correlate with the vinylic carbon signals.

The allylic proton signals would correlate with the allylic carbon signal.

The aromatic proton signals would correlate with their corresponding aromatic carbon signals.

The allylic protons would show correlations to the vinylic carbons and potentially to the ipso-carbon of the phenyl ring.

The vinylic protons would show correlations to the ipso-carbon of the phenyl ring and the allylic carbon.

The ortho-aromatic protons would show correlations to the ipso-carbon and the meta-aromatic carbons.

Mass Spectrometry (MS) Techniques for Reaction Monitoring and Product Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a compound. While specific experimental HRMS data for "Benzene, (1-bromo-2-propenyl)-" was not found in the reviewed literature, the theoretical exact mass can be calculated. For the molecular formula C₉H₉Br, the calculated monoisotopic mass is approximately 195.9888 amu. HRMS analysis of a synthesized sample would be expected to yield a molecular ion peak with an m/z value very close to this calculated mass, confirming the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. This technique provides detailed structural information by revealing the fragmentation pathways of the molecule.

Table 3: Predicted MS/MS Fragmentation of [C₉H₉Br]⁺˙

m/z (Proposed)Proposed Fragment IonNeutral Loss
117[C₉H₉]⁺Br•
115[C₉H₇]⁺H₂ + Br•
91[C₇H₇]⁺ (Tropylium ion)C₂H₂ + Br•
77[C₆H₅]⁺ (Phenyl ion)C₃H₄ + Br•

The most likely initial fragmentation would be the loss of the bromine radical (Br•) to form the stable cinnamyl cation at m/z 117. This cation could then undergo further rearrangements and fragmentation, such as the formation of the highly stable tropylium (B1234903) ion at m/z 91 or the phenyl cation at m/z 77.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of cinnamyl bromide would be expected to show characteristic absorption bands for the aromatic ring, the carbon-carbon double bond, and the carbon-bromine bond.

Table 4: Characteristic FT-IR and Predicted FT-Raman Vibrational Bands for (E)-(3-bromoprop-1-en-1-yl)benzene

Wavenumber (cm⁻¹)Vibrational ModeExpected Intensity (IR)Expected Intensity (Raman)
3100-3000Aromatic and Vinylic C-H stretchMedium to WeakMedium
1650-1600C=C stretch (alkene)Medium to WeakStrong
1600, 1495, 1450Aromatic C=C ring stretchesMedium to StrongMedium to Strong
970-960trans C-H out-of-plane bend (alkene)StrongWeak
750-700Aromatic C-H out-of-plane bend (monosubstituted)StrongWeak
600-500C-Br stretchMedium to StrongStrong

The FT-Raman spectrum is complementary to the FT-IR spectrum. Vibrations that result in a significant change in polarizability, such as the C=C and C-Br stretches, are expected to give strong signals in the Raman spectrum, while polar functional groups often show weaker signals. The symmetric nature of the aromatic ring stretches also leads to strong Raman bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique for investigating the electronic transitions within molecules containing chromophores. In the case of Benzene, (1-bromo-2-propenyl)-, the key chromophore is the styryl system, where the π-electrons of the benzene ring are in conjugation with the π-electrons of the adjacent carbon-carbon double bond. This extended conjugated system is primarily responsible for the compound's characteristic UV absorption.

The absorption of UV radiation by this molecule promotes electrons from a lower energy bonding molecular orbital (HOMO - Highest Occupied Molecular orbital) to a higher energy anti-bonding molecular orbital (LUMO - Lowest Unoccupied Molecular Orbital). For conjugated systems like Benzene, (1-bromo-2-propenyl)-, the most significant electronic transition is the π → π* transition. This transition requires less energy compared to the transitions in its non-conjugated constituent parts (e.g., an isolated benzene ring or an isolated double bond). jackwestin.comlumenlearning.com

This reduction in the energy gap between the HOMO and LUMO is a hallmark of conjugation. jackwestin.com Consequently, the molecule absorbs light at longer wavelengths. This phenomenon is known as a bathochromic shift, or red shift. libretexts.org The extension of conjugation by the propenyl group shifts the absorption maximum (λmax) to a longer wavelength compared to benzene alone. shimadzu.com Generally, each additional conjugated double bond can be expected to increase the absorption maximum. libretexts.org The intensity of the absorption, represented by the molar absorptivity (ε), also tends to increase with the size of the conjugated system, an effect known as a hyperchromic shift. libretexts.orgshimadzu.com

The UV-Vis spectrum of Benzene, (1-bromo-2-propenyl)- is therefore dominated by a strong absorption band corresponding to this π → π* transition, characteristic of its extended styryl chromophore.

Table 1. Comparison of UV Absorption Maxima (λmax) for Benzene and Related Conjugated Systems.
CompoundStructureConjugated SystemTypical π → π* λmax (nm)Typical Molar Absorptivity (ε)
BenzeneC6H6Aromatic Ring~255~215
1,3-ButadieneC4H6Two C=C~217~21,000
StyreneC8H8Aromatic Ring + C=C~245-250~12,000

X-ray Crystallography of Key Derivatives or Intermediates for Solid-State Structure Confirmation

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise information on bond lengths, bond angles, torsion angles, and stereochemistry, confirming the molecular conformation and configuration. While a crystal structure for Benzene, (1-bromo-2-propenyl)- itself is not prominently available in the literature, analysis of closely related derivatives, such as halogenated cinnamic acid derivatives, offers invaluable insights into the structural characteristics of this class of compounds.

A pertinent example is the structural characterization of 4-bromocinnamic anhydride (B1165640), a key derivative. iucr.org X-ray diffraction analysis of single crystals of this compound provides absolute confirmation of its molecular structure and stereochemistry. The study confirms that the molecule possesses an E configuration across both carbon-carbon double bonds. Furthermore, it reveals a gauche conformation across the central anhydride bridge, with a specific O—C—O—C torsion angle of 31.70 (11)°. iucr.org

Beyond the individual molecular structure, X-ray crystallography elucidates the packing of molecules in the crystal lattice, revealing the nature of intermolecular interactions. For 4-bromocinnamic anhydride, the three-dimensional supramolecular architecture is stabilized by a combination of C—H⋯O hydrogen bonds and slipped stacking interactions between the aromatic rings. iucr.org These detailed solid-state structural data are crucial for understanding the physical properties of the material and for rational crystal engineering efforts with related cinnamic derivatives. iucr.orgiucr.org

Table 2. Selected Crystallographic Data for 4-bromocinnamic anhydride, a Key Derivative. iucr.org
ParameterValue
Chemical FormulaC18H12Br2O3
Crystal SystemMonoclinic
Space GroupC2/c
Configuration at C=CE
O—C—O—C Torsion Angle (°)31.70 (11)
Key Intermolecular InteractionsC—H⋯O hydrogen bonds, π-stacking

Computational and Theoretical Chemistry Studies of Benzene, 1 Bromo 2 Propenyl

Quantum Chemical Calculations

Density Functional Theory (DFT) for Ground State Geometries and Electronic Structure

No published studies were found that specifically detail the DFT calculations for the ground state geometry and electronic structure of Benzene (B151609), (1-bromo-2-propenyl)-.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

There is no available research on the FMO analysis of Benzene, (1-bromo-2-propenyl)- to predict its reactivity.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

No NBO analysis has been reported in the literature for Benzene, (1-bromo-2-propenyl)- to understand its charge transfer and stability.

Reaction Pathway Modeling and Transition State Characterization

Potential Energy Surface Scans

No studies involving potential energy surface scans for reactions involving Benzene, (1-bromo-2-propenyl)- were identified.

Emerging Research Directions and Future Perspectives on Benzene, 1 Bromo 2 Propenyl

Sustainable and Green Chemistry Approaches in Synthesis

The synthesis of allylic bromides, including Benzene (B151609), (1-bromo-2-propenyl)-, is undergoing a transformation guided by the principles of green chemistry. This shift aims to reduce the environmental impact of chemical processes by focusing on atom economy, energy efficiency, and the use of safer reagents and solvents. acs.org

Photoredox Catalysis: A prominent green approach is the use of visible-light photoredox catalysis. researchgate.net This technique allows for the activation of molecules using light, often under mild, room-temperature conditions, thus avoiding the need for high-energy inputs. unibo.it For instance, copper and iridium-based photocatalytic systems have been developed for various transformations involving allylic bromides. researchgate.netrsc.org These methods can facilitate the formation of carbon-carbon and carbon-heteroatom bonds with high selectivity, generating radical species that can participate in a wide range of reactions. unibo.itrsc.org The use of readily available and inexpensive catalysts, along with light as a renewable energy source, aligns well with sustainable chemistry goals. unibo.it

Biocatalysis: Enzymes and engineered microorganisms are being explored as catalysts for the synthesis and transformation of allylic compounds. rsc.org Biocatalysis offers several advantages, including high selectivity (chemo-, regio-, and enantio-selectivity), mild reaction conditions (neutral pH, ambient temperature, and pressure), and the use of water as a solvent. nih.gov Engineered variants of proteins, such as myoglobin, have been shown to catalyze reactions like the Doyle-Kirmse reaction, which involves the formation of C-C bonds from allylic sulfides and diazo reagents. nih.govrochester.edu This opens the door for developing biocatalytic routes to functionalized derivatives of Benzene, (1-bromo-2-propenyl)-.

Solvent-Free and Alternative Solvent Reactions: Efforts are being made to minimize or eliminate the use of hazardous organic solvents. While some traditional methods for producing allylic bromides involve solvents like N,N-dimethylformamide google.com, modern approaches investigate reactions in greener solvents or under solvent-free conditions. For example, some bromination reactions have been shown to be effective in dimethyl sulfoxide (B87167) (DMSO), which can also participate in the reaction to achieve one-pot allylation and bromination. nih.gov

Below is a table summarizing key green chemistry approaches for reactions involving allylic bromides.

Green Chemistry ApproachCatalyst/SystemKey AdvantagesRelevant Transformations
Photoredox Catalysis Copper or Iridium Complexes, Organic DyesMild reaction conditions, uses visible light, high selectivity. unibo.itresearchgate.netAllylation of imines, C-H alkylation, radical cascade reactions. researchgate.netrsc.orgrsc.org
Biocatalysis Engineered Myoglobin Variants, LipasesHigh enantioselectivity, aqueous media, sustainable. rsc.orgnih.govAsymmetric C-C bond formation, kinetic resolution of allylic alcohols. rsc.orgnih.gov
Alternative Solvents DMSOCan act as both solvent and reagent, enabling one-pot reactions. nih.govN-allylation and aryl bromination. nih.gov

Integration into Flow Chemistry Systems for Continuous Production

Flow chemistry, or continuous-flow synthesis, is emerging as a powerful technology for the production of chemical compounds, offering significant advantages over traditional batch processing. researchgate.netnih.gov The integration of Benzene, (1-bromo-2-propenyl)- synthesis into flow systems represents a major step towards safer, more efficient, and scalable manufacturing. d-nb.info

Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher purity, and better reproducibility. researchgate.net The small internal volume of these reactors enhances heat and mass transfer, making it possible to safely perform highly exothermic or fast reactions that are difficult to control in large batch reactors. d-nb.info This is particularly relevant for the synthesis and subsequent reactions of potentially reactive intermediates like allylic bromides.

Recent studies have demonstrated the successful use of flow chemistry for reactions involving organometallic reagents and halides. For example, a continuous-flow protocol has been developed for the zinc-mediated carboxylation of allylic halides to produce β,γ-unsaturated carboxylic acids. nih.gov Similarly, the generation of highly reactive intermediates like benzyne (B1209423) has been achieved in flow, followed by in-situ trapping to synthesize functionalized biaryl compounds. rsc.org These examples highlight the potential for designing a continuous production process for Benzene, (1-bromo-2-propenyl)- and its derivatives, enabling on-demand synthesis and minimizing the storage of hazardous materials. nih.govrsc.org

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalytic systems is crucial for enhancing the selectivity and efficiency of reactions involving Benzene, (1-bromo-2-propenyl)-. Research is focused on designing catalysts that can control the outcome of reactions, particularly in terms of regioselectivity (α- vs. γ-substitution) and stereoselectivity.

Palladium Catalysis: Palladium-based catalysts are widely used for cross-coupling reactions of allylic compounds. nih.gov Recent advancements include the development of ligands that can steer the reaction towards the desired isomer. For instance, ligands with large bite angles have been shown to favor γ-selective allylation of aryl bromides. nih.gov Catalyst systems that operate under mild, room-temperature conditions without the need for phosphine (B1218219) ligands are also being explored. researchgate.net

Copper Catalysis: Copper catalysts are attractive due to their lower cost and toxicity compared to palladium. Copper-catalyzed systems have been developed for the α-selective allylic alkylation of heteroaryllithium reagents with allyl bromides and for the asymmetric allylboration of alkynes. researchgate.netacs.org

Other Transition Metals: Other metals like cobalt and iridium are also being investigated. Cobalt catalysts have been used for the coupling of allylic bromides with Grignard reagents to yield linearly coupled α-products. organic-chemistry.org Iridium catalysts have been discovered for allylic alkylation through screening assays. nih.gov

The table below details examples of novel catalytic systems and their impact on selectivity in allylic bromide reactions.

Metal CatalystLigand/SystemType of Selectivity EnhancedExample Reaction
Palladium 1,1'-Bis(di-t-butylphosphino)ferroceneγ-Regioselectivity nih.govAllylation of aryl bromides nih.gov
Copper Chiral sulfonate-bearing NHC ligandEnantioselectivity, Regioselectivity acs.orgAsymmetric allylboration of alkynes acs.org
Cobalt Co(acac)₂α-Regioselectivity organic-chemistry.orgCoupling with Grignard reagents organic-chemistry.org
Iridium iPr-pyboxN/A (Catalyst Discovery) nih.govAllylic alkylation nih.gov

Development of Organocatalytic Transformations Involving Allylic Bromides

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis, aligning with green chemistry principles. researchgate.netacs.org The development of organocatalytic transformations for allylic bromides is an active area of research, aiming to create stereoselective C-C and C-heteroatom bonds.

Cinchona alkaloid-derived organocatalysts, for example, have been successfully employed in the enantioselective bromoaminocyclization of O-cinnamyl tosylcarbamate, demonstrating the potential for creating complex chiral molecules from allylic precursors. researchgate.net Another approach involves the use of biphilic organophosphorus catalysts for the regioselective reductive transposition of primary allylic bromides. acs.org This method proceeds through a novel PIII/PV redox catalytic cycle. acs.org Furthermore, organocatalytic asymmetric allylic benzylborylation has been achieved, leveraging the generation of reactive α-boryl carbanion species to construct molecules with two contiguous stereocenters. acs.org These developments showcase the growing sophistication of organocatalysis in controlling the reactivity of allylic systems.

Applications in Supramolecular Chemistry and Materials Science as a Functional Monomer or Linker

The unique structure of Benzene, (1-bromo-2-propenyl)-, featuring an aromatic ring, a reactive allylic bromide, and a polymerizable double bond, makes it an attractive building block in supramolecular chemistry and materials science. ijrar.org

In supramolecular chemistry, aromatic rings are key components due to their ability to engage in non-covalent interactions like π-π stacking. ijrar.orgbeilstein-journals.org These interactions can be used to direct the self-assembly of molecules into well-defined, ordered structures. nih.gov Benzene, (1-bromo-2-propenyl)- can serve as a functional monomer or linker in the design of complex supramolecular architectures such as foldamers or molecular tweezers. beilstein-journals.org The bromo-propenyl group allows for its covalent incorporation into larger structures, while the benzene ring can participate in the non-covalent interactions that govern the final assembly.

In materials science, this compound can be used to synthesize advanced polymers and materials with tailored properties. ijrar.org The allyl group can undergo polymerization, while the bromo- and phenyl- groups provide sites for further functionalization, allowing for the creation of cross-linked polymers or materials with specific optical, electronic, or mechanical properties. The role of aromatic compounds is crucial in creating polymers, plastics, and even organic electronic devices. ijrar.org

Multi-Disciplinary Research at the Interface of Organic and Materials Science

The future of Benzene, (1-bromo-2-propenyl)- lies in multi-disciplinary research that bridges the gap between fundamental organic synthesis and applied materials science. Advances in sustainable synthesis, flow chemistry, and catalysis are not merely academic exercises; they are enabling technologies that make this compound more accessible and versatile for materials applications.

The development of efficient and selective catalytic methods allows chemists to precisely modify the structure of Benzene, (1-bromo-2-propenyl)- and incorporate it into complex molecular designs. gla.ac.uk These tailored molecules can then be studied by materials scientists for their self-assembly behavior and functional properties. For example, by synthesizing derivatives with specific functional groups, researchers can create new liquid crystals, conductive polymers, or porous materials for sensing and catalysis. nih.gov The synergy between organic chemists designing and building the molecular components and materials scientists constructing and characterizing the final functional assemblies is essential for innovation in this field. nih.gov

Q & A

What are the optimal synthetic routes for preparing Benzene, (1-bromo-2-propenyl)-, and what factors influence reaction efficiency?

Basic Research Question
The synthesis of Bromo-propenylbenzene derivatives typically involves electrophilic substitution or transition-metal-catalyzed cross-coupling. For example, bromination of propenylbenzene using Br₂ in the presence of Lewis acids (e.g., FeBr₃) can yield regioselective bromination at the allylic position . Alternatively, Suzuki-Miyaura coupling between a bromobenzene boronic ester and a propenyl halide may be employed . Key factors affecting efficiency include:

  • Catalyst choice : Pd-based catalysts improve cross-coupling yields but require inert conditions .
  • Temperature control : Excessive heat may lead to polymerization of the propenyl group .
  • Steric effects : Bulky substituents on the benzene ring can hinder reaction progress .

Which spectroscopic techniques are most effective for characterizing Benzene, (1-bromo-2-propenyl)-, and how do they confirm molecular structure?

Basic Research Question
A combination of NMR, IR, and mass spectrometry is critical:

  • ¹H/¹³C NMR : Identifies proton environments (e.g., allylic protons at δ 5.5–6.5 ppm) and confirms bromine’s electron-withdrawing effect on aromatic shifts .
  • IR Spectroscopy : Detects C-Br stretching vibrations (~550–600 cm⁻¹) and C=C bonds (~1640 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ for C₉H₉Br) and isotopic patterns for bromine .

How can computational chemistry predict the reactivity of Benzene, (1-bromo-2-propenyl)- in cross-coupling reactions, and what discrepancies exist between theoretical and experimental results?

Advanced Research Question
Density Functional Theory (DFT) calculations model electronic effects, such as bromine’s impact on the propenyl group’s electrophilicity. For instance:

  • HOMO-LUMO Analysis : Predicts regioselectivity in Heck reactions, showing higher reactivity at the β-carbon of the propenyl group .
  • Discrepancies : Theoretical models may overestimate activation barriers due to solvent effects not fully accounted for in simulations. Experimental studies using polar solvents (e.g., DMF) often show faster kinetics than predicted .

What strategies resolve contradictory data in the regioselectivity of electrophilic substitution reactions involving Benzene, (1-bromo-2-propenyl)-?

Advanced Research Question
Contradictions in regioselectivity (e.g., bromination at para vs. ortho positions) arise from competing steric and electronic factors:

  • Steric Maps : Molecular dynamics simulations quantify steric hindrance from the propenyl group, favoring para substitution .
  • Isotopic Labeling : ²H-labeled substrates clarify whether directing effects are electronic (e.g., bromine’s meta-directing influence) or steric .
  • Competition Experiments : Comparing reaction rates with substituent-free analogs isolates electronic contributions .

What safety protocols are essential when handling Benzene, (1-bromo-2-propenyl)- in laboratory settings?

Basic Research Question
Given benzene derivatives’ carcinogenicity and bromine’s volatility:

  • Ventilation : Use fume hoods to limit inhalation exposure (OSHA limit: 1 ppm for benzene) .
  • PPE : Nitrile gloves and lab coats prevent dermal contact; avoid latex due to permeability .
  • Waste Disposal : Neutralize brominated waste with sodium thiosulfate before disposal .

How does the electronic structure of Benzene, (1-bromo-2-propenyl)- influence its behavior in supramolecular chemistry applications?

Advanced Research Question
The compound’s quadrupole moment (from the benzene ring) and polarizable propenyl group enable unique host-guest interactions:

  • Cluster Formation : In mixed solvent systems (e.g., benzene-water-methanol), the bromine atom acts as a hydrogen-bond acceptor, stabilizing ternary clusters .
  • Polarization Effects : DFT studies show that a single water molecule induces significant charge redistribution, enhancing methanol binding in co-crystals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.